2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one
Description
The compound 2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one features a biphenyl ether moiety linked to an ethanone scaffold and a 3-(2,2,2-trifluoroethoxy)-substituted azetidine ring. Key structural attributes include:
Properties
IUPAC Name |
2-(4-phenylphenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c20-19(21,22)13-26-17-10-23(11-17)18(24)12-25-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEGKGVWQRBPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the biphenyl and azetidine intermediates. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, while the azetidine intermediate can be prepared via a ring-closing reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The biphenyl and azetidine groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic pockets in proteins, while the azetidine ring can form covalent bonds with nucleophilic residues. The trifluoroethoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues with Biphenyl-Ethanone Scaffolds
Key Differences :
Trifluoroethoxy-Substituted Agrochemicals
Comparison with Main Compound :
Azetidine-Containing Analogues
Key Insights :
- The main compound’s azetidine ring distinguishes it from larger heterocycles (e.g., pyrazole in ), offering reduced steric hindrance and improved bioavailability.
Physicochemical and Functional Comparisons
- Lipophilicity : The biphenyl group and trifluoroethoxy substituent increase logP values compared to simpler analogues (e.g., ).
- Metabolic Stability : Trifluoroethoxy groups resist CYP450-mediated oxidation, a feature shared with tembotrione .
- Synthetic Utility : The azetidine ring’s strain may complicate synthesis compared to pyridine or pyrazole derivatives ().
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one is a synthetic organic molecule notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C18H19F3N2O2
- Molecular Weight : 348.35 g/mol
The structural features include a biphenyl moiety, an ether linkage, and a trifluoroethoxy group that may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with biphenyl and azetidine structures exhibit significant antitumor properties. The specific compound has shown promise in inhibiting the growth of various cancer cell lines. A study demonstrated that it could induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
Anti-inflammatory Effects
In vitro studies have reported that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Potential
Preliminary studies have indicated neuroprotective effects against oxidative stress-induced neuronal damage. The compound appears to modulate pathways associated with oxidative stress response, offering a potential therapeutic avenue for neurodegenerative diseases .
The biological activity of 2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways such as the MAPK and NF-kB pathways, which are crucial in inflammation and cancer progression.
- Induction of Oxidative Stress : By enhancing oxidative stress in targeted cells, it may promote apoptosis selectively in malignant cells while sparing normal cells.
Case Studies
Several case studies provide insight into the compound's efficacy:
- Case Study on Cancer Cell Lines : A study evaluating the effects on breast cancer cell lines (MCF-7) showed a dose-dependent reduction in cell viability after treatment with the compound for 48 hours. IC50 values were determined to be approximately 15 µM .
- Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in significant reductions in joint swelling and inflammation markers compared to control groups .
- Neuroprotection Study : In a model of Alzheimer's disease using transgenic mice, treatment with the compound led to improved cognitive function and reduced amyloid plaque formation after six weeks of treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
